magnesium;trisodium;hydrogen phosphate;phosphate

Crystal engineering Solid-state chemistry Phosphate materials

Researchers formulating bioceramics face poor resorption with hydroxyapatite; feed formulators struggle with low phosphorus bioavailability. Magnesium trisodium hydrogen phosphate solves both through its Glaserite-type structure, combining Na⁺ and Mg²⁺ in a single phase. • Near-physiological pH (7.1-8.2) and tunable resorption via sintering at 800-900 °C enable osteoplastic implants • 103-104% relative phosphorus bioavailability (vs. NRC standard) with 15.8% feed-conversion efficiency gain • Anhydrous H⁺ hopping conduction mechanism supports solid-electrolyte applications above 200 °C

Molecular Formula HMgNa3O8P2
Molecular Weight 284.23 g/mol
CAS No. 64131-06-2
Cat. No. B13744690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;trisodium;hydrogen phosphate;phosphate
CAS64131-06-2
Molecular FormulaHMgNa3O8P2
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESOP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mg+2]
InChIInChI=1S/Mg.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+2;3*+1;;/p-5
InChIKeyOPAHGRFYRSELCN-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Trisodium Hydrogen Phosphate: Identity and Class


Magnesium trisodium hydrogen phosphate phosphate (CAS 64131-06-2), systematically named phosphoric acid, magnesium sodium salt (2:1:3) and also referred to as magnesium sodium phosphate Na₃MgH(PO₄)₂, is a mixed-cation orthophosphate that combines magnesium, sodium, and hydrogen phosphate within a single crystalline lattice [1]. This compound belongs to the Glaserite-type structural family (isotypic with K₃CaH(PO₄)₂) and crystallises in either triclinic P1 or monoclinic C2/m space groups depending on synthesis temperature and evaporation rate [2]. It is listed on Canada's Non-domestic Substances List (NDSL) and has been studied for applications ranging from bioceramic bone-regeneration scaffolds to bioavailable animal-feed mineral supplements [3].

Irreplaceability of Magnesium Trisodium Hydrogen Phosphate


Single-cation magnesium phosphates (e.g., trimagnesium phosphate Mg₃(PO₄)₂, dimagnesium phosphate MgHPO₄) and sodium phosphates (e.g., monosodium phosphate, disodium phosphate) each deliver only one functional cation and exhibit markedly different solubility, pH, and crystallographic properties. Magnesium trisodium hydrogen phosphate integrates sodium and magnesium into a single double-phosphate phase with a Glaserite-type structure, generating a unique combination of near-neutral pH buffering, proton (H⁺) conductivity via a hopping mechanism, and tunable crystal symmetry through calcium substitution—none of which can be approximated by blending individual magnesium and sodium salts [1]. Attempting generic substitution therefore forfeits the compound-specific structural and functional properties that are essential for bioceramic resorption control, solid-electrolyte conductivity, and slow-release mineral supplementation [2].

Quantitative Differentiation of Magnesium Trisodium Hydrogen Phosphate


Glaserite Crystal Structure vs. Common Magnesium Phosphates

Na₃MgH(PO₄)₂ (CAS 64131-06-2) adopts a Glaserite-type structure (space group C2/m, a = 8.916 Å, b = 5.173 Å, c = 13.497 Å, β = 104.5°) that is isotypic with K₃CaH(PO₄)₂ [1]. In contrast, trimagnesium phosphate Mg₃(PO₄)₂ crystallises in an orthorhombic or monoclinic system depending on hydration, while dimagnesium phosphate MgHPO₄·3H₂O forms an orthorhombic crystal. The Glaserite-type structure uniquely accommodates both Na⁺ and Mg²⁺ in distinct coordination sites, which directly influences ionic mobility and dissolution behaviour [2].

Crystal engineering Solid-state chemistry Phosphate materials

Proton Hopping Conductivity vs. Magnesium Hydrogen Phosphate Trihydrate

Impedance and modulus spectroscopy studies on Na₃MgH(PO₄)₂ demonstrate a proton (H⁺) hopping conduction mechanism with conductivity relaxation parameters extracted from the M″/M″ₘₐₓ spectrum over a wide temperature range [1]. In contrast, MgHPO₄·3H₂O exhibits significantly lower conductivity (σ ≈ 10⁻⁸ S/cm at 293 K) and relies on a different water-mediated proton-transport pathway that is thermally unstable above 463 K [2]. The anhydrous Na₃MgH(PO₄)₂ framework maintains H⁺ mobility without structural water loss, providing a distinct advantage for elevated-temperature proton-conducting applications.

Solid-state ionics Proton conductors Impedance spectroscopy

Calcium Substitution Tunability vs. Unsubstituted Form

Partial substitution of calcium for magnesium in Na₃MgH(PO₄)₂ increases the unit-cell symmetry, as demonstrated by X-ray diffraction studies on Na₃Mg₁₋ₓCaₓH(PO₄)₂ (x = 0.05, 0.20) [1]. At x = 0.20, the distortion from the ideal Glaserite archetype is measurably reduced, and the electrical conductivity evolves with the substitution rate, accompanied by a slight decrease in activation energy [2]. Simple magnesium phosphates (e.g., Mg₃(PO₄)₂) lack the multi-cation sites required for this level of substitutional tuning without phase separation.

Crystal engineering Bioceramics Doping strategies

Bioceramic Resorption and pH vs. Hydroxyapatite

Ceramics fabricated from magnesium-sodium double phosphates MgNaPO₄ and Mg₄Na(PO₄)₃ exhibit aqueous-solution pH values of 7.1 and 8.2, respectively—both within the physiologically compatible range [1]. Their resorption behaviour in model environments is qualitatively faster than that of sintered hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂), whose dissolution rate in aqueous medium is only 0.0134 mmol/L [2]. While these data are for the MgNaPO₄ composition rather than exact Na₃MgH(PO₄)₂, the double-phosphate structural family consistently demonstrates enhanced resorption relative to calcium phosphate benchmarks. The incorporation of sodium into the magnesium phosphate lattice is the key factor accelerating dissolution kinetics [1].

Bioceramics Bone regeneration Resorbable implants

Feed Phosphorus Bioavailability vs. Dicalcium Phosphate Standard

In a 21-day broiler-chick feeding trial, a sodium magnesium orthophosphate hydrate composition (empirical formula Na₀.₇Mg₀.₇H₀.₉(PO₄)·1.3H₂O) achieved relative phosphorus bioavailability values of 104.3% (at 0.15% added P) and 103.4% (at 0.35% added P) compared to the NRC technical-grade hydrous dibasic calcium phosphate standard [1]. Weight gain per gram of feed for the Na–Mg phosphate was 0.797 g/g at the 0.15% P level versus 0.688 g/g for the standard, representing a 15.8% improvement in feed conversion efficiency at the lower supplementation level [1]. The target compound Na₃MgH(PO₄)₂ falls within the broader compositional range claimed in the patent, which teaches that alkali metal magnesium phosphate hydrates with Na content between 8 and 39 wt% deliver superior bioavailability and digestive buffering.

Animal nutrition Phosphorus bioavailability Feed minerals

Controlled Digestive Buffering vs. Sodium Bicarbonate

The sodium magnesium phosphate hydrate composition buffers acid digestive fluids with significantly slower pH kinetics than sodium bicarbonate, as demonstrated by titration experiments in the patent literature [1]. When 1 g of buffering agent was mixed with 100 g water and titrated to pH 6 with 0.1 N HCl, sodium bicarbonate exhibited instantaneous pH change upon acid addition, whereas the sodium magnesium phosphate composition produced gradual pH transitions [1]. The composition exhibits a 5% solution pH between 6.6 and 10.0, but buffers slowly without the rapid alkaline overshoot typical of sodium bicarbonate or magnesium oxide [1]. This differential buffering profile reduces the risk of rumen alkalosis in livestock, a clinically significant advantage over conventional buffers.

Digestive physiology Rumen buffering Animal feed additives

Key Applications of Magnesium Trisodium Hydrogen Phosphate


Resorbable Bioceramic Scaffolds for Bone Regeneration

The near-physiological pH (7.1–8.2) and resorption capability of magnesium-sodium double phosphate ceramics make them candidate materials for osteoplastic implants where slowly dissolving hydroxyapatite (0.0134 mmol/L) would impede bone remodelling. Ceramic sintering at 800–900 °C yields dense implants that resorb in model physiological media, addressing the key limitation of conventional calcium phosphate bioceramics [1]. The structural Glaserite-type framework of Na₃MgH(PO₄)₂ provides the crystallographic basis for this resorption behaviour [2].

Bioavailable Feed Mineral for Monogastric Livestock

Poultry and swine feed formulators seeking higher phosphorus bioavailability can leverage the 103–104% relative bioavailability (vs. NRC dicalcium phosphate standard) demonstrated by sodium magnesium orthophosphate hydrate compositions. The 15.8% improvement in feed-conversion efficiency at lower supplementation levels directly reduces feed cost per unit weight gain [3]. The slow-buffering kinetics further mitigate the risk of digestive pH disturbances compared to sodium bicarbonate [4].

Proton-Conducting Solid Electrolytes for Sensors and Electrochemical Devices

The H⁺ hopping conduction mechanism identified in Na₃MgH(PO₄)₂ via impedance spectroscopy, combined with its anhydrous thermal stability across a wide temperature range, positions this compound as a candidate proton-conducting electrolyte for sensors, fuel-cell components, or electrochemical reactors operating above 200 °C. Unlike hydrated magnesium phosphates that lose conductivity upon dehydration, Na₃MgH(PO₄)₂ retains proton mobility without structural water [5].

Tunable Crystal Hosts for Divalent Cation Substitution

The Glaserite-type lattice of Na₃MgH(PO₄)₂ accommodates partial substitution of magnesium by calcium (up to at least 20 mol%) with measurable increases in crystal symmetry and evolution of electrical conductivity [2]. This substitutional tunability makes the compound a versatile research platform for investigating structure-property relationships in mixed-cation phosphates, with potential downstream implications for bioceramic dopant optimisation and ionic-conductor design [2].

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